molecular formula C8H5NO B8552099 3-(3-Pyridinyl)-2-propynal

3-(3-Pyridinyl)-2-propynal

Cat. No. B8552099
M. Wt: 131.13 g/mol
InChI Key: LRWHPNRJCDEOMO-UHFFFAOYSA-N
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Patent
US06713455B2

Procedure details

A solution of 3-(3-pyridinyl)-2-propynol (500 mg, 3.75 mmol) in CH2Cl2 (5 mL) was treated with activated manganous dioxide (3.3 g, 34.5 mmol) at 25° C. After 12 h, the reaction mixture was filtered through celite, washed with CH2Cl2 (2×50 mL), concentrated in vacuo. Purification by flash chromatography afforded the title compound (100 mg, 20%) as yellow brown oil. MS 133 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
manganous dioxide
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]#[C:8][CH2:9][OH:10])[CH:2]=1>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]#[C:8][CH:9]=[O:10])[CH:2]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C#CCO
Name
manganous dioxide
Quantity
3.3 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with CH2Cl2 (2×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C#CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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